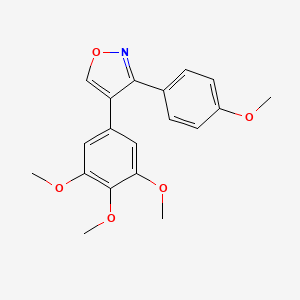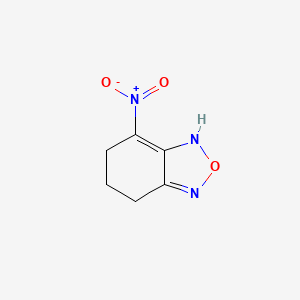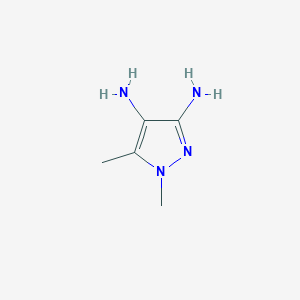
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydro derivatives of the aromatic rings.
Substitution: Formation of halogenated derivatives such as 4-bromo-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The methoxy groups and the oxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole: Lacks the additional methoxy groups on the second aromatic ring.
3-Phenyl-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole: Lacks the methoxy group on the first aromatic ring.
4-(3,4,5-Trimethoxyphenyl)-1,2-oxazole: Lacks the second aromatic ring entirely.
Uniqueness
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole is unique due to the presence of multiple methoxy groups on both aromatic rings, which enhances its chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H19NO5 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-25-20-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3 |
Clé InChI |
LFUNITCJJRHWGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC=C2C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)

![2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile](/img/structure/B11049860.png)
![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)


![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)
![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)

![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)